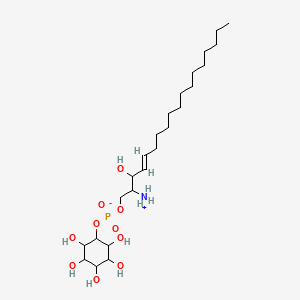

D-erythro-sphingosyl phosphoinositol

Description

Structure

2D Structure

Properties

Molecular Formula |

C24H48NO10P |

|---|---|

Molecular Weight |

541.6 g/mol |

IUPAC Name |

[(E)-2-azaniumyl-3-hydroxyoctadec-4-enyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate |

InChI |

InChI=1S/C24H48NO10P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(26)17(25)16-34-36(32,33)35-24-22(30)20(28)19(27)21(29)23(24)31/h14-15,17-24,26-31H,2-13,16,25H2,1H3,(H,32,33)/b15-14+ |

InChI Key |

NFRGTPKVKNBLRN-CCEZHUSRSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C(C(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)[NH3+])O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)[NH3+])O |

Origin of Product |

United States |

Cellular Localization, Trafficking, and Membrane Dynamics

Subcellular Compartmentalization of Sphingolipids and Phosphoinositides

The distinct functions of cellular organelles are reflected in and maintained by the unique lipid composition of their membranes. Sphingolipids and phosphoinositides are key players in establishing this organelle identity through their differential distribution across the endomembrane system.

Eukaryotic cells exhibit a striking heterogeneity in the distribution of sphingolipids and phosphoinositides among their various membrane-bound compartments. The synthesis of phosphatidylinositol (PI), the precursor for all phosphoinositides, and ceramide, the backbone of most sphingolipids, primarily occurs in the endoplasmic reticulum (ER). nih.govnih.govnih.govyoutube.com However, the ER itself contains relatively low levels of PI and is considered poor in sphingolipids. nih.govsciety.org

From the ER, these lipids are transported to the Golgi apparatus. The Golgi complex and the trans-Golgi network (TGN) are characterized by the presence of phosphatidylinositol 4-phosphate (PI4P). nih.govresearchgate.net Following their transit through the Golgi, sphingolipids, particularly sphingomyelin (B164518), and cholesterol become enriched in post-Golgi membranes. nih.gov This enrichment is a hallmark of the plasma membrane, where the outer leaflet is predominantly composed of phosphatidylcholine and sphingolipids. researchgate.netnih.govwikipedia.org In contrast, the inner leaflet is rich in lipids like phosphatidylserine (B164497) and phosphatidylethanolamine. researchgate.net

The endosomal system has its own unique phosphoinositide signature. Early endosomes are marked by phosphatidylinositol 3-phosphate (PI(3)P), which recruits specific proteins to define the compartment's identity. nih.govresearchgate.netmdpi.comnih.gov On late endosomes, a portion of PI(3)P is converted to phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂). nih.govoup.com Lysosomes are noted for having a diverse array of phosphoinositides, likely reflecting their dynamic functional and metabolic states. nih.gov

Interactive Data Table: Predominant Localization of Key Lipids

| Lipid Class | Specific Lipid | Primary Localization(s) | Citation(s) |

| Phosphoinositides | Phosphatidylinositol (PI) | Endoplasmic Reticulum (synthesis), Golgi, Peroxisomes, Outer Mitochondrial Membrane | nih.govnih.govsciety.org |

| Phosphatidylinositol 4-phosphate (PI4P) | Golgi Apparatus, trans-Golgi Network, Plasma Membrane | nih.govresearchgate.net | |

| Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) | Plasma Membrane | researchgate.netoup.com | |

| Phosphatidylinositol 3-phosphate (PI(3)P) | Early Endosomes, Multivesicular Bodies | nih.govmdpi.comnih.gov | |

| Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) | Late Endosomes, Lysosomes | nih.govoup.com | |

| Sphingolipids | Ceramide | Endoplasmic Reticulum (synthesis) | youtube.comnih.gov |

| Sphingomyelin (SM) | trans-Golgi Network, Plasma Membrane (Outer Leaflet) | nih.govresearchgate.netnih.govwikipedia.org | |

| Glycosphingolipids | Plasma Membrane (Outer Leaflet) | fao.orgyoutube.com |

The lipid composition of a membrane is not merely a passive structural element; it actively dictates the membrane's physical characteristics. nih.gov The enrichment of sphingolipids and sterols like cholesterol in post-Golgi compartments leads to the formation of more ordered and thicker membrane domains, often referred to as lipid rafts. nih.govwikipedia.org These microdomains are more tightly packed than the surrounding bilayer. wikipedia.org

This alteration in packing and order directly influences membrane fluidity, permeability, and curvature. researchgate.netliposomes.ca For instance, the specific structure of sphingolipids, including the length and saturation of their acyl chains, plays a critical role in how they organize within the membrane, which in turn affects protein sorting and cellular signaling. nih.govyoutube.com The ability of membranes to form these distinct domains is crucial for compartmentalizing cellular processes, such as providing platforms for the assembly of signaling molecules. wikipedia.org Changes in lipid composition can alter a cell's vulnerability to external agents and modify fundamental processes like membrane permeabilization. biologists.com

Vesicular and Monomeric Transport Mechanisms of Sphingolipids

The maintenance of distinct lipid compositions across different organelles requires sophisticated transport systems. Sphingolipids move between membranes through two primary routes: vesicular transport, which involves the budding and fusion of membrane vesicles, and non-vesicular transport, mediated by lipid transfer proteins that move individual lipid molecules through the cytosol. nih.govnih.gov

A prime example of non-vesicular transport is the movement of ceramide from its site of synthesis in the ER to the Golgi apparatus, a process mediated by the ceramide transfer protein (CERT). nih.govnih.govmdpi.com CERT extracts a ceramide molecule from the ER membrane, shields it within a hydrophobic cavity, and delivers it to the Golgi. nih.govnih.gov

This targeted delivery is a classic example of the interplay between sphingolipid transport and phosphoinositide signaling. The function of CERT is critically dependent on its ability to dually recognize both the ER and Golgi membranes. rupress.org It binds to the ER via an interaction with the ER-resident protein VAP, while its pleckstrin homology (PH) domain specifically recognizes and binds to PI4P, the signature phosphoinositide of the Golgi membrane. nih.govnih.gov This PI4P-dependent targeting ensures that ceramide is delivered to the correct destination for its subsequent conversion into sphingomyelin. nih.gov The availability of PI4P at the Golgi, which is controlled by PI 4-kinases, therefore directly regulates the rate of ceramide transport and sphingomyelin synthesis, forming a homeostatic control loop. nih.govmdpi.com

In addition to transport between organelles, lipids must also be moved between the two leaflets of a single membrane bilayer, a process known as translocation or flip-flop. Spontaneous translocation is extremely slow for most phospholipids (B1166683). nih.govwikipedia.org Therefore, cells employ dedicated proteins to facilitate this movement and maintain the asymmetric distribution of lipids, particularly at the plasma membrane. nih.gov

Three main classes of proteins regulate this process:

Flippases: These are P4-type ATPases that use the energy from ATP hydrolysis to actively transport specific aminophospholipids, such as phosphatidylserine and phosphatidylethanolamine, from the outer (exoplasmic) leaflet to the inner (cytosolic) leaflet. nih.govnih.gov This activity is essential for establishing and maintaining membrane asymmetry. nih.gov

Floppases: These are typically ABC transporters that move lipids in the opposite direction, from the cytosolic to the exoplasmic leaflet. nih.gov

Scramblases: Unlike flippases and floppases, scramblases are ATP-independent and, when activated (e.g., by an increase in intracellular calcium or by caspase cleavage during apoptosis), they facilitate the rapid, bidirectional, and non-specific movement of lipids between leaflets. nih.govnih.gov This action collapses the established lipid asymmetry, which can act as a powerful biological signal, such as the exposure of phosphatidylserine on the surface of apoptotic cells to signal for their engulfment. wikipedia.orgresearchgate.net

While simple sphingolipids like ceramide may undergo some spontaneous flip-flop, more complex glycosphingolipids with large head groups are generally confined to the leaflet where they are synthesized and rely on vesicular trafficking to move between organelles. nih.govyoutube.com

Role of Phosphoinositides in Membrane Trafficking and Organelle Biogenesis

Phosphoinositides are universally recognized as master regulators of membrane dynamics and trafficking in eukaryotic cells. nih.govnih.govnih.gov Despite being minor components of cellular membranes, they exert immense control over processes such as vesicular budding, transport, and fusion, as well as cytoskeletal organization. mdpi.com Their power lies in their ability to act as spatiotemporal markers on the surface of organelles. researchgate.net

The reversible phosphorylation of the inositol (B14025) head group of PI creates seven distinct phosphoinositide species, with specific kinases and phosphatases tightly regulating their interconversion and localization. researchgate.netnih.gov This system creates a "phosphoinositide code," where each organelle membrane and transport intermediate is decorated with a specific set of phosphoinositides. These lipids then recruit a wide array of effector proteins that contain specific phosphoinositide-binding domains (e.g., PH, FYVE, PX domains). mdpi.comnih.gov This recruitment is often the critical step that initiates trafficking events. For example, PI(3)P on endosomes recruits proteins necessary for endosomal fusion and sorting, while PI(4,5)P₂ at the plasma membrane is essential for regulating endocytosis and exocytosis. mdpi.comoup.com The tight coupling between phosphoinositide conversion and vesicular transport ensures the orderly flow of membranes and cargo throughout the cell, playing a fundamental role in both organelle maintenance and biogenesis. nih.govmdpi.comnih.gov

Regulation of Vesicular Budding and Fusion Events

Vesicular transport is a fundamental process for moving cargo between cellular compartments. nih.gov This process involves the budding of a vesicle from a donor membrane, its transport, and its eventual fusion with an acceptor membrane. nih.govcaltech.edu Phosphoinositides are key regulators at multiple stages of this pathway.

The initiation of vesicle formation begins with the recruitment of coat proteins to the donor membrane, a step often guided by specific phosphoinositides and small GTPases. caltech.edu These lipids help define the membrane surface, ensuring that vesicles bud from the correct location. nih.gov As the vesicle forms, cargo is concentrated, and the coat machinery helps to curve the membrane. caltech.edu Following scission from the donor compartment, the vesicle is uncoated, a process that can involve the hydrolysis of phosphoinositides, allowing the coat proteins to be recycled. caltech.edu

The targeting and fusion of the "naked" vesicle with its acceptor compartment are also tightly regulated. Sphingolipids, including the sphingosine (B13886) backbone of D-erythro-sphingosyl phosphoinositol, have been shown to directly influence the final stages of exocytosis. nih.gov Research indicates that sphingosine can enhance the release of neurotransmitters by directly interacting with the SNARE protein complex, which is the core machinery responsible for membrane fusion. nih.gov Specifically, sphingosine appears to promote the full collapse fusion of vesicles with the target membrane, leading to a more complete release of their contents. mdpi.com This suggests that sphingolipids are not merely structural components but active participants in modulating the mechanics of membrane fusion events. nih.gov

| Stage of Vesicular Transport | Role of Phosphoinositides & Sphingolipids | Key Proteins/Factors Involved |

| Initiation & Budding | Act as membrane identity markers to recruit coat proteins. caltech.edu | Coat proteins (e.g., COPI, COPII, Clathrin), Small GTPases. caltech.edu |

| Scission | The coat or accessory proteins sever the vesicle neck. caltech.edu | Dynamin (for clathrin-coated vesicles). |

| Uncoating | Phosphoinositide hydrolysis contributes to the disassembly of the coat. caltech.edu | Uncoating enzymes, GTPase inactivation. caltech.edu |

| Tethering & Docking | Vesicle is captured by tethering factors at the acceptor membrane. | Rab GTPases, Tethering factors. caltech.edu |

| Fusion | Sphingosine interacts with SNAREs to promote membrane merger. nih.gov | SNARE proteins. nih.gov |

Impact on Golgi Complex Structure and Function (e.g., PtdIns(4)P)

The Golgi apparatus is a central organelle in the secretory pathway, responsible for processing and sorting proteins and lipids arriving from the endoplasmic reticulum (ER). wikipedia.orgnih.gov It functions as a collection and dispatch station, modifying cargo and packaging it into vesicles for delivery to lysosomes, the plasma membrane, or for secretion. nih.govbyjus.com The structural and functional integrity of the Golgi is intimately linked to the metabolism of phosphoinositides, particularly Phosphatidylinositol 4-phosphate (PtdIns(4)P). nih.govnih.gov

PtdIns(4)P acts as a critical lipid landmark for the Golgi apparatus, concentrating on its membranes and serving to recruit a variety of effector proteins. nih.govnih.gov These proteins, which bind specifically to PtdIns(4)P, are essential for regulating vesicle budding and maintaining the flow of membrane traffic from the Golgi. nih.gov The levels of PtdIns(4)P at the Golgi are meticulously controlled by the balanced activities of PtdIns 4-kinases (PI4Ks), which synthesize it, and phosphatases like Sac1, which removes the phosphate (B84403). nih.govnih.gov This dynamic turnover is crucial for the proper functioning of the organelle. nih.gov

The Golgi is also a primary site for the synthesis of various sphingolipids, including sphingomyelin. nih.govbyjus.com The regulatory network involving PtdIns(4)P is tightly coupled with sphingolipid metabolism. This ensures that the lipid composition of the Golgi membrane is appropriate before a transport vesicle buds off, highlighting a coordination between signaling lipid generation and membrane biogenesis. nih.gov For instance, protein kinase D, a key regulator in this network, influences the activity of both PI4Ks and effectors that control the sphingolipid content of Golgi membranes. nih.gov

Control of Lysosome Function and Organellar Membrane Dynamics by Phosphoinositides

Phosphoinositides are integral to the function of the entire endolysosomal system, ensuring the identity and dynamic nature of its organelles. nih.govexlibrisgroup.com Lysosomes are the primary catabolic centers of the cell, and their function relies on a specific set of phosphoinositides to regulate their activity and trafficking. nih.govnih.gov While PtdIns(4,5)P₂ is a hallmark of the plasma membrane and PtdIns(4)P marks the Golgi, the endolysosomal system is dominated by PtdIns 3-phosphates, such as PtdIns(3)P and PtdIns(3,5)P₂. nih.gov

Sphingolipids, which are metabolized within the lysosome, are emerging as critical regulators of lysosomal homeostasis. nih.gov The accumulation of sphingolipids, as seen in lysosomal storage disorders, can disrupt lysosomal function. nih.gov Research has shown that sphingolipids influence lysosomal calcium levels and regulate the mTOR signaling pathway, a key controller of cellular metabolism and aging. nih.gov

Furthermore, the transport of lipids out of the lysosome is a vital process that is also under the control of these lipid molecules. The lysosomal protein NPC1, known for its role in cholesterol efflux, has also been identified as a binder of sphingosine. nih.gov The absence of functional NPC1 leads to the accumulation of both cholesterol and sphingosine within the lysosome, suggesting a shared or coordinated export mechanism. nih.gov This indicates a deep interconnection between the trafficking of different lipid classes and highlights the role of sphingolipids in maintaining the dynamic balance of organellar membranes.

This compound in Membrane Organization and Lipid Rafts

Cell membranes are not homogenous fluid structures but are laterally organized into specialized microdomains known as lipid rafts. nih.govnih.gov These domains are enriched in specific lipids, primarily sphingolipids and cholesterol, and a select group of proteins. wikipedia.org The concept of lipid rafts proposes that the favorable interactions between the saturated acyl chains of sphingolipids and cholesterol lead to the formation of a more ordered and tightly packed membrane phase (liquid-ordered) that is distinct from the surrounding, more fluid bilayer (liquid-disordered). frontiersin.orgresearchgate.net

This compound, as a sphingolipid, is a key architectural component of these rafts. frontiersin.org Lipid rafts function as organizing platforms that compartmentalize cellular processes. wikipedia.org By concentrating certain proteins, such as receptors and signaling molecules, they can facilitate kinetically favorable interactions necessary for signal transduction. wikipedia.org Conversely, by excluding other proteins, they can prevent unwanted interactions. wikipedia.org

This principle of membrane sub-compartmentalization is fundamental to a wide range of cellular activities, including signal transduction, protein trafficking, and virus entry. nih.govwikipedia.org The ability of sphingolipids and cholesterol to self-assemble, combined with protein-specific interactions, allows the cell to create dynamic hubs of bioactivity within its membranes. nih.govnih.gov Therefore, this compound and related sphingolipids are not passive structural elements but are central to creating the organized, functional mosaic that is the cell membrane. frontiersin.org

Molecular Mechanisms of Action and Protein Interactions

Direct Binding and Recognition of D-erythro-Sphingosyl Phosphoinositol by Cellular Proteins

The direct binding partners of this compound are not well-documented in current scientific literature. However, the broader class of sphingolipids is known to engage in direct and specific interactions with a variety of proteins, often influencing their localization and function. The study of these interactions has been advanced by chemical biology approaches, such as the use of photo-activatable and clickable sphingolipid analogs. acs.orgmdpi.com These tools allow for the covalent crosslinking of sphingolipids to their interacting proteins within a cellular context, which can then be identified using mass spectrometry. acs.orgmdpi.com

For instance, a chemoproteomic profiling study using a photoactivatable and clickable analog of sphingosine (B13886) (pacSph) in sphingosine-1-phosphate lyase deficient cells identified over 180 novel sphingolipid-binding proteins. acs.org Such studies underscore the extensive and complex interplay between sphingolipids and the cellular proteome. acs.orgsemanticscholar.org While specific data for this compound is pending, these methodologies represent a promising avenue for identifying its direct protein targets in the future. The adhesion protein PTPRM, for example, has been suggested to interact with specific sphingolipids, and the loss of this interaction may contribute to disease states. cam.ac.uk

Modulation of Protein Activity by this compound Precursors

The metabolic precursor to this compound, D-erythro-sphingosine, is a well-characterized bioactive molecule that directly modulates the activity of several key signaling proteins.

D-erythro-sphingosine is recognized as a potent and specific inhibitor of Protein Kinase C (PKC), a family of enzymes crucial for regulating signal transduction. nih.govportlandpress.com Studies have demonstrated that sphingosine effectively inhibits PKC activity both in vitro and in cellular systems like human platelets. nih.gov The inhibitory effect is mediated through several mechanisms. In vitro investigations using Triton mixed micelles revealed that the positively charged sphingosine can neutralize the charge of acidic lipids like phosphatidylserine (B164497), which are required for PKC activity. This charge neutralization prevents the interaction of PKC and its protein substrates with the lipid micelles. nih.gov

Further evidence for its role as a PKC inhibitor in intact cells comes from studies showing that:

Sphingosine inhibits PKC activity in platelets with a dose-response similar to its inhibition of platelet aggregation and secretion. nih.govportlandpress.com

It inhibits the binding of phorbol esters (PKC activators) to platelets. nih.govportlandpress.com

The inhibitory effects of sphingosine can be overcome by the addition of exogenous diacylglycerol, a natural activator of PKC. nih.govportlandpress.com

| Feature | Description | Source(s) |

| Inhibitor | D-erythro-sphingosine | nih.gov |

| Target Enzyme | Protein Kinase C (PKC) | nih.govnih.gov |

| Mechanism | Appears to involve charge neutralization of essential acidic lipids, preventing PKC and/or substrate from binding to lipid vesicles. | nih.gov |

| Cellular Effect | Inhibition of platelet aggregation and secretion. | nih.govportlandpress.com |

While direct activation of Protein Phosphatase 2A (PP2A) by D-erythro-sphingosine is an area of ongoing research, compelling evidence from related sphingolipids, such as ceramide, and synthetic analogs points to a significant regulatory role. PP2A is a major serine/threonine phosphatase that acts as a tumor suppressor by controlling cell growth and division. frontiersin.org Its activity is often restrained by endogenous inhibitory proteins like SET (also known as I2PP2A). frontiersin.orgnih.gov

Ceramide, which is structurally related to sphingosine, has been shown to activate PP2A by directly binding to the SET protein. frontiersin.orgnih.gov This interaction relieves PP2A from SET-mediated inhibition, thereby increasing its phosphatase activity. frontiersin.orgnih.gov Furthermore, FTY720 (Fingolimod), a synthetic analog of sphingosine, is also known to activate PP2A. frontiersin.orgnih.gov These findings suggest that sphingosine and its derivatives are a class of molecules capable of modulating PP2A activity, likely by disrupting the interaction between PP2A and its inhibitory proteins. nih.gov

D-erythro-sphingosine has been identified as an activator of the Transient Receptor Potential Melastatin 3 (TRPM3) channel, a calcium-permeable cation channel expressed predominantly in the kidney and brain. nih.govresearchgate.net Using techniques such as calcium imaging and patch-clamp electrophysiology, researchers have shown that D-erythro-sphingosine activates TRPM3, leading to calcium entry into cells. nih.govresearchgate.net

This activation is specific, as other tested TRP channels did not respond significantly to sphingosine. nih.govresearchgate.net The mechanism of TRPM3 activation by sphingosine is distinct from other known pathways; it is not mediated by PKC inhibition, depletion of intracellular calcium stores, or conversion of sphingosine to sphingosine-1-phosphate. nih.govresearchgate.net Structural analogs of sphingosine, such as dihydro-D-erythro-sphingosine and N,N-dimethyl-D-erythro-sphingosine, also activate the TRPM3 channel, indicating that the core structure of sphingosine is crucial for this activity. nih.gov Notably, while many sphingolipids are known to inhibit ion channels, TRPM3 is the first ion channel identified to be activated by sphingolipids. nih.govresearchgate.net

| Modulator | Target Protein | Effect | Key Findings | Source(s) |

| D-erythro-sphingosine | Protein Kinase C (PKC) | Inhibition | Potent and specific inhibitor in vitro and in cell systems. | nih.govportlandpress.com |

| Ceramide (related precursor) | Protein Phosphatase 2A (PP2A) | Activation | Activates PP2A by binding to the inhibitory SET protein. | frontiersin.orgnih.gov |

| D-erythro-sphingosine | TRPM3 Channel | Activation | Directly activates the channel, causing Ca2+ influx. | nih.govresearchgate.net |

Phosphoinositide-Protein Interactions and Effector Recruitment

As a phosphoinositol-containing sphingolipid, this compound belongs to a class of lipids that are fundamental to the recruitment of proteins to membranes. Phosphoinositides act as docking sites for a multitude of proteins, thereby controlling their subcellular localization and participation in signaling and trafficking events.

Effector proteins recognize specific phosphoinositides through conserved lipid-binding domains. nih.gov The specificity of this recognition is crucial for ensuring that proteins are recruited to the correct membrane compartment at the appropriate time. Several families of phosphoinositide-binding domains have been identified, each with a characteristic structure and binding preference. nih.govtandfonline.com

Pleckstrin Homology (PH) Domains: This is the largest and most diverse family of phosphoinositide-binding modules. While initially thought to be general phosphoinositide binders, many PH domains exhibit distinct specificities for particular phosphoinositides, such as PI(4,5)P2 or PI(3,4,5)P3. nih.govtandfonline.com

Phox Homology (PX) Domains: The PX domain family is unique in its ability to recognize the full spectrum of all seven phosphoinositide species, although individual PX domains often show a preference for a specific type, commonly PI(3)P. tandfonline.comfrontiersin.org

FYVE Domains: Named after the first four proteins in which they were identified (Fab1, YOTB, Vac1, and EEA1), FYVE domains are highly specific for Phosphatidylinositol 3-phosphate (PI(3)P). tandfonline.comnih.gov This interaction is often regulated by pH through a "histidine switch," making them sensors of the acidic environment of endosomes. nih.govpnas.org

The binding of these domains to phosphoinositides is typically driven by a combination of electrostatic interactions between positively charged amino acid residues in the protein and the negatively charged phosphate (B84403) groups of the lipid, as well as hydrophobic interactions that anchor the protein to the membrane. nih.gov The precise arrangement of these residues within the binding pocket determines the domain's specificity for a particular phosphoinositide headgroup. nih.gov

Regulation of Cytoskeletal Proteins and Adhesion Molecules by Phosphoinositides

Phosphoinositides are crucial signaling lipids that play a significant role in orchestrating the dynamics of the cytoskeleton, which is composed of microfilaments, intermediate filaments, and microtubules. This network provides structural support to the cell and is vital for processes such as cell motility and adhesion. The regulation of the cytoskeleton by phosphoinositides is a complex process involving the recruitment and activation of a multitude of actin-binding proteins and other regulatory factors.

While direct studies on this compound's specific role are limited, the broader class of phosphoinositides, to which it belongs, is well-established as a key regulator of cytoskeletal organization. Phosphatidylinositol 4,5-bisphosphate (PIP2), for example, is known to interact with a variety of actin-binding proteins to control actin polymerization, branching, and bundling. It can uncap actin filaments, promote the formation of new filaments, and anchor the actin cytoskeleton to the plasma membrane.

The interplay between phosphoinositides and the cytoskeleton is essential for the formation and regulation of focal adhesions, which are large protein complexes that link the actin cytoskeleton to the extracellular matrix. These structures are critical for cell adhesion, migration, and signaling. The localized synthesis and turnover of phosphoinositides at focal adhesion sites are thought to regulate the recruitment and activity of key adhesion proteins.

Research has shown that sphingolipids, in general, can influence the organization of the plasma membrane into microdomains, often referred to as lipid rafts, which are enriched in cholesterol and sphingolipids. These domains can, in turn, affect the localization and function of adhesion molecules and cytoskeletal components. The distribution of sphingolipids in the plasma membrane appears to be dependent on the underlying cytoskeleton, suggesting a reciprocal regulatory relationship.

Glycosylphosphatidylinositol (GPI)-Anchored Proteins and Phosphatidylinositol-Glycan Linkage in Membrane Function

Glycosylphosphatidylinositol (GPI) anchors are complex glycolipid structures that attach proteins to the outer leaflet of the plasma membrane in eukaryotes. These anchors play a vital role in a wide array of biological processes, including signal transduction, cell adhesion, and immune responses. The core structure of a GPI anchor is conserved and consists of a phosphatidylinositol (PI) group linked to a glycan core, which is in turn attached to the C-terminus of the protein.

The lipid portion of the GPI anchor, which is embedded in the cell membrane, is typically a diacylglycerol or an alkylacylglycerol. However, in some organisms, particularly protozoa and fungi, the lipid moiety can be a ceramide-based sphingolipid, resulting in an inositol (B14025) phosphoceramide (IPC) anchor. nih.gov this compound is a type of IPC, highlighting its potential direct involvement in the structure of GPI anchors in certain species.

The biosynthesis of GPI anchors is a complex, multi-step process that occurs in the endoplasmic reticulum. The pre-assembled GPI anchor is transferred en bloc to a protein that has a C-terminal GPI-anchoring signal sequence. Following its synthesis, the lipid and glycan portions of the GPI anchor can undergo various modifications, or remodeling, in the endoplasmic reticulum and Golgi apparatus. These modifications can influence the properties of the GPI-anchored protein, including its localization and function.

GPI-anchored proteins are often found concentrated in sphingolipid- and cholesterol-rich membrane microdomains. nih.govnih.gov This association is thought to be important for their function, as it can facilitate interactions with other signaling molecules and contribute to the formation of signaling platforms. The depletion of sphingolipids has been shown to affect the trafficking and function of GPI-anchored proteins, underscoring the importance of sphingolipids in the biology of these membrane components. nih.gov

Role in Cellular Signaling Cascades

D-erythro-Sphingosyl Phosphoinositol as a Potential Signaling Intermediate or Modulator

This compound is a member of the complex family of sphingolipids. While its direct functions as a signaling molecule are still under investigation, its structural characteristics suggest a potential role as a signaling intermediate or modulator. Composed of a D-erythro-sphingosine backbone linked to a phosphoinositol headgroup, it shares features with well-established signaling lipids. The scientific community has focused on the synthesis of highly pure forms of D-erythro-sphingosine and its derivatives to facilitate detailed biophysical and, eventually, functional studies nih.gov. Its use in research is primarily noted in the context of studies aiming to unravel the intricate mechanisms of cell signaling and lipid metabolism nih.gov. The potential for this compound to interact with specific protein domains that recognize either the sphingoid base or the inositol (B14025) phosphate (B84403) moiety remains an area of active interest for future research.

Sphingolipid-Derived Second Messengers and Signal Transduction

Sphingolipids are integral not only to the structure of cellular membranes but also as precursors to a diverse array of potent second messengers. nih.gov These bioactive lipids are generated through various metabolic pathways and are central to the transduction of signals from the extracellular environment to the cell's interior, thereby governing a wide range of critical cellular processes.

A crucial aspect of cellular regulation involves the delicate balance between the intracellular levels of ceramide and sphingosine-1-phosphate (S1P), a concept often termed the "sphingolipid rheostat." Ceramide, which can be produced either through the breakdown of sphingomyelin (B164518) or synthesized de novo, is widely recognized as a promoter of apoptosis. It can trigger programmed cell death through various pathways, acting both via specific receptors and through receptor-independent mechanisms nih.gov. Conversely, S1P, which is formed by the phosphorylation of sphingosine (B13886) (a metabolite of ceramide), generally fosters cell survival and proliferation while inhibiting apoptotic processes. The ratio between these two molecules is a key determinant of the cell's fate; an increase in ceramide levels can push a cell towards death, whereas higher concentrations of S1P tend to support its survival and growth.

Sphingosylphosphorylcholine (SPC) is another significant bioactive sphingolipid that participates in transmembrane signaling. It functions both as an extracellular signaling molecule by binding to G protein-coupled receptors and as an intracellular second messenger. A notable function of SPC is its ability to modulate the activity of various ion channels, thereby influencing cellular excitability and the regulation of calcium homeostasis. For example, research has demonstrated that SPC can reduce the likelihood of the cardiac ryanodine (B192298) receptor (RyR) being in an open state; the RyR is a critical calcium release channel located in the sarcoplasmic reticulum, which points to a role for SPC in controlling the release of intracellular calcium nih.govnih.gov. In the heart's atrial myocytes, SPC has been shown to trigger the current of G protein-coupled inwardly-rectifying potassium channels nih.gov. Moreover, studies on isolated brain nuclei have revealed that SPC can induce a rapid rise in calcium concentration, an effect that is blocked by an inhibitor of L-type calcium channels nih.gov.

Interplay with Phosphatidylinositol-Derived Second Messengers

Significant crosstalk exists between the signaling pathways of sphingolipids and phosphatidylinositols, two major systems that generate second messengers to orchestrate a multitude of cellular functions. This interaction is vital for the precise regulation of cellular responses to a variety of external stimuli.

Bioactive sphingolipid metabolites have the capacity to influence key enzymes within the phosphatidylinositol signaling cascade. For instance, S1P, acting through its specific receptors, can lead to the activation of phospholipase C (PLC). Once activated, PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two distinct second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Additionally, sphingolipid signaling pathways can intersect with the phosphoinositide 3-kinase (PI3K)/Akt pathway. The activation of PI3K by certain sphingolipids can result in the synthesis of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 is a critical signaling molecule that serves to recruit and activate downstream effector proteins, such as the protein kinase Akt, which plays a central role in promoting cell survival and proliferation nih.gov.

A central point of convergence and crosstalk between the sphingolipid and phosphatidylinositol signaling pathways is the regulation of intracellular calcium concentrations. As previously noted, the activation of PLC by sphingolipids results in the production of IP3. IP3 subsequently diffuses through the cytoplasm and binds to its receptors on the membrane of the endoplasmic reticulum, which triggers the release of stored calcium ions into the cytosol. This elevation in intracellular calcium serves as a universal second messenger that modulates a vast array of cellular activities. Furthermore, sphingosine itself has been demonstrated to mobilize calcium from acidic intracellular compartments such as lysosomes, through a mechanism that is independent of the IP3 pathway. The intricate control of calcium levels by messengers derived from both sphingolipid and phosphatidylinositol metabolism underscores the extensive crosstalk between these two fundamental signaling networks, enabling a highly integrated and context-dependent cellular response nih.gov.

Inability to Generate Article on "this compound" and G-Protein Coupled Receptor Signaling

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of research specifically focused on the chemical compound This compound and its role in cellular signaling cascades, particularly concerning G Protein-Coupled Receptors (GPCRs).

While the existence of this compound is confirmed in chemical databases, with a registered CAS number of 799812-72-9 chembk.com, extensive investigation did not yield any studies detailing its function, mechanism of action, or involvement in receptor-mediated signaling pathways. The body of scientific work on sphingolipid signaling is vast; however, it is predominantly centered on other molecules such as sphingosine-1-phosphate (S1P) and various ceramides (B1148491).

Research into related compounds, such as inositol phosphosphingolipids in yeast, indicates that sphingolipids containing a phosphoinositol moiety do exist in biological systems and are involved in cellular processes nih.govnih.gov. However, this information does not directly pertain to this compound, nor does it describe any interaction with GPCRs.

Given the strict requirement to focus solely on this compound and the provided outline, the absence of specific research data on this compound's role in GPCR signaling makes it impossible to generate a scientifically accurate and informative article as requested. To do so would require speculation or the inclusion of information on other, unrelated compounds, which would violate the core instructions of the request.

Therefore, this response serves to inform you of the current limitations in the scientific literature regarding your specific query.

Biological Functions at the Cellular and Subcellular Levels

Regulation of Cell Proliferation, Differentiation, and Apoptosis

While direct studies on D-erythro-sphingosyl phosphoinositol's specific role are limited, the activities of its metabolic relatives, such as sphingosine (B13886) and sphingosine-1-phosphate (S1P), provide a framework for its potential involvement. The balance between pro-apoptotic sphingolipids like ceramide and sphingosine, and pro-survival S1P is a critical determinant of cell fate, often referred to as the "sphingolipid rheostat". nih.govnih.gov

D-erythro-sphingosine, a precursor, has been shown to be a potent inducer of apoptosis in various cancer cell lines. nih.gov Its efficacy in this process is stereospecific, highlighting the precise structural requirements for its biological activity. nih.gov Conversely, S1P, the phosphorylated counterpart, is well-established as a second messenger that promotes cellular proliferation and protects cells from apoptosis induced by factors like elevated ceramide levels. nih.gov The structural similarity of this compound to these molecules suggests it may also play a modulatory role in these critical cellular decisions, although the specific nature of this role is yet to be fully elucidated.

Control of Cell Growth and Survival Pathways

The control of cell growth and survival is orchestrated by complex signaling networks, many of which are influenced by sphingolipids and phosphoinositides. Sphingosine-1-phosphate, for instance, activates mitogen-activated protein kinase (MAPK) pathways, which are central to the regulation of cell growth. nih.gov It has been implicated as a second messenger in the proliferative responses induced by key growth factors. nih.gov

Furthermore, phosphoinositides are crucial for the function of signaling proteins that contain pleckstrin homology (PH) domains, which are vital components of growth and survival pathways such as the PI3K-Akt pathway. Given that this compound contains an inositol (B14025) headgroup, it is plausible that it could interact with and modulate the activity of such signaling proteins, thereby influencing cell growth and survival.

Roles in Cellular Homeostasis and Stress Responses

Cellular homeostasis relies on the ability of cells to sense and adapt to various forms of stress. Sphingolipids are known to be involved in the cellular response to stressors. For instance, the accumulation of misfolded proteins in the endoplasmic reticulum (ER) can trigger the unfolded protein response (UPR), a key stress response pathway. There is evidence that sphingolipid metabolism is interconnected with the UPR. nih.gov

Phosphoinositides are also integral to maintaining cellular equilibrium, in part by defining the identity and function of cellular organelles through their specific localization on different membrane surfaces. nih.gov They play a role in regulating the exchange of molecules at membrane contact sites, which is crucial for intercellular communication and maintaining homeostasis. nih.gov While direct evidence is pending, the structure of this compound suggests it could contribute to these homeostatic and stress response mechanisms.

Involvement in Cell Recognition and Cell-Cell Interactions

The outer surface of the cell membrane is decorated with a complex array of molecules, including glycosphingolipids, that are critical for cell recognition and interaction with other cells and the extracellular matrix. These interactions are fundamental to tissue structure and immune surveillance. nih.gov

Interestingly, patent literature describes the use of this compound in liposomal formulations designed to activate invariant Natural Killer T (iNKT) cells and promote the maturation of dendritic cells. nih.govmdpi.comyoutube.com This points to a potential role for this lipid in the modulation of immune cell interactions. The activation of these immune cells is a critical step in initiating an anti-tumor immune response. This suggests that this compound, when presented in the correct context, may be recognized by immune cell receptors, thereby influencing cell-cell communication within the immune system.

Contribution to Pathophysiological Mechanisms

Dysregulation of Sphingolipid and Phosphoinositide Metabolism in Disease States

Sphingolipids and phosphoinositides are two major classes of lipid signaling molecules essential for a vast array of cellular functions, including proliferation, survival, and differentiation. oaepublish.com The dysregulation of their metabolic pathways is a common feature in a wide range of human diseases, from metabolic disorders to cancer and neurodegeneration. oaepublish.com

Sphingolipid metabolism, in particular, maintains a critical balance, often described as a "rheostat," between pro-death molecules like ceramide and pro-survival molecules like sphingosine-1-phosphate (S1P), which is formed from the phosphorylation of D-erythro-sphingosine. oaepublish.comnih.gov An imbalance in this rheostat is linked to the pathogenesis of numerous conditions. For example, elevated levels of ceramide are associated with insulin (B600854) resistance and metabolic disease, while increased S1P is linked to inflammatory processes and cancer progression. oaepublish.comnih.gov The enzymes that control the levels of these metabolites are crucial regulators of cellular fate. nih.gov

Similarly, phosphoinositides are key mediators in critical signaling pathways. frontiersin.org Their levels are tightly controlled by a suite of kinases and phosphatases. frontiersin.org Disruption of this control, such as mutations in phosphoinositide-metabolizing enzymes, has been directly implicated in various diseases. frontiersin.org For instance, the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth and survival, is one of the most frequently dysregulated pathways in cancer. nih.gov

There is significant crosstalk between these two pathways. Sphingolipids can influence phosphoinositide signaling; for example, ceramide can impair the activation of Akt, a key component of the phosphoinositide signaling cascade. nih.gov The interplay is also evident in conditions like Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS), where increased activity of phosphatidylinositol-specific phospholipase C (PI-PLC) is thought to cleave membrane-bound proteins involved in sphingolipid metabolism, amplifying inflammation. bioworld.com This highlights how disruptions in one pathway can have significant downstream effects on the other, contributing collectively to disease pathology.

Table 1: Dysregulation of Key Lipid Molecules in Various Disease States

Implications in Cellular Senescence and Age-Related Processes

Cellular senescence is a state of irreversible cell cycle arrest that plays a dual role in health and disease. While it can be beneficial in preventing the proliferation of damaged cells, the accumulation of senescent cells with age contributes to tissue aging and various age-related pathologies. nih.gov This process is significantly influenced by the balance of bioactive sphingolipids.

Ceramide and its precursor, sphingosine (B13886), are generally considered inducers of cell cycle arrest and senescence. nih.gov In contrast, sphingosine-1-phosphate (S1P) typically promotes cell survival and proliferation, counteracting the senescent phenotype. nih.gov This balance is critical, and a shift towards higher ceramide levels is often observed during aging.

Senescent cells are characterized by a senescence-associated secretory phenotype (SASP), where they release a cocktail of pro-inflammatory cytokines, chemokines, and growth factors. nih.gov This can create a pro-inflammatory microenvironment that contributes to the chronic, low-grade inflammation observed in aging, sometimes referred to as "inflammaging."

The accumulation of senescent cells is linked to the progression of fibrosis in various organs during aging. nih.gov While few studies have directly connected sphingolipid metabolism to senescence in the context of organ fibrosis, the opposing roles of ceramide and S1P in both processes suggest a strong mechanistic link. nih.gov For instance, in kidney disease, an upregulation of senescence markers is an independent predictor of disease progression. researchgate.net Given that sphingolipids are known to be involved in kidney pathology, their influence on senescence rates is an area of active investigation.

Table 2: Role of Bioactive Sphingolipids in Cellular Senescence

Link to Inflammatory Responses and Immune Modulation

The sphingolipid and phosphoinositide signaling pathways are deeply intertwined with the regulation of inflammation and immunity. oaepublish.comnih.gov Sphingosine-1-phosphate (S1P) has emerged as a master regulator of immune cell trafficking. nih.govnih.gov It forms a concentration gradient between the blood/lymph and tissues, which guides the egress of lymphocytes from lymphoid organs. nih.govnih.gov Disruption of this S1P gradient is a key mechanism during an inflammatory response, effectively trapping immune cells at the site of inflammation. nih.gov

S1P exerts its effects by binding to a family of five G protein-coupled receptors (S1PRs), which are expressed on various immune cells. nih.gov This signaling is crucial for both innate and adaptive immunity. nih.gov For example, S1P signaling can influence the release of pro-inflammatory factors and modulate the activity of macrophages and neutrophils. nih.gov The phosphoinositide pathway is a key downstream effector of S1P signaling, with S1P receptors often activating phosphoinositide 3-kinase (PI3K) to mediate cellular responses like migration. researchgate.net

The importance of this axis is underscored by the therapeutic success of S1P receptor modulators in treating autoimmune and inflammatory diseases. nih.govscilit.com Furthermore, recent research suggests a link between phosphatidylinositol-specific phospholipase C (PI-PLC) and inflammation. bioworld.com Increased PI-PLC activity may lead to the cleavage of membrane-bound proteins like sphingomyelin (B164518) phosphodiesterase acid-like 3B (SMPDL3B), an immune-regulatory protein, thereby amplifying inflammation and impairing antiviral defenses. bioworld.com

Table 3: S1P and its Receptors in Immune Function

Aberrant Signaling in Cellular Malignancies and Cancer Progression

The dysregulation of both sphingolipid and phosphoinositide metabolism is a well-established hallmark of cancer, contributing to tumor growth, progression, metastasis, and resistance to therapy. nih.govnih.gov The ceramide-S1P rheostat is frequently tilted towards S1P in cancer cells, promoting survival and proliferation while inhibiting apoptosis. oaepublish.comnih.gov

The enzyme that produces S1P, sphingosine kinase 1 (SphK1), is often overexpressed in various tumors and is considered an oncogene. nih.gov Elevated S1P levels contribute to multiple aspects of cancer progression, including enhanced tumor growth, angiogenesis (the formation of new blood vessels), and chemoresistance. nih.govnih.gov S1P can also be secreted by cancer cells into the tumor microenvironment, where it can act on both cancer cells and surrounding cells, like pancreatic stellate cells, to create a reciprocal signaling pathway that promotes tumor growth. elsevierpure.comelsevierpure.com

The phosphoinositide signaling axis is also fundamentally important in cancer. nih.gov The PI3K/Akt/mTOR pathway is one of the most commonly activated signaling cascades in human cancers, driving cell growth and proliferation. nih.gov There is significant crosstalk, as S1P receptor activation is a known upstream trigger of the PI3K/Akt pathway. nih.gov Furthermore, the levels of phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2), the substrate for PI3K, are also critical and often dysregulated in cancer, regulating cell motility and invasion. nih.gov Targeting the enzymes of both sphingolipid and phosphoinositide metabolism, therefore, represents a promising strategy for cancer therapy. frontiersin.orgnih.gov

Table 4: Sphingolipid Metabolism in Cancer

Role in Neurological Disorders (e.g., Alzheimer's and Parkinson's Disease)

A growing body of evidence implicates the dysregulation of sphingolipid and phosphoinositide metabolism in the pathogenesis of major neurodegenerative disorders, including Alzheimer's disease (AD) and Parkinson's disease (PD). oaepublish.comnih.gov In many of these conditions, the balance between ceramide and S1P is shifted, contributing to neuronal dysfunction and cell death. oaepublish.com

Alzheimer's Disease (AD): In AD, abnormal sphingolipid profiles have been observed in patient brains. nih.gov Generally, there is a trend towards decreased levels of the neuroprotective S1P and elevated levels of pro-apoptotic ceramides (B1148491). plos.org This imbalance has been linked to the core pathologies of AD, including the generation and aggregation of amyloid-beta (Aβ) peptides. nih.gov Phosphoinositide signaling is also heavily implicated. nih.gov Studies have shown that Aβ can modify phosphoinositide metabolism, and levels of certain phosphoinositides, like PI(4,5)P2, are reduced in the AD cortex. nih.govfrontiersin.org Furthermore, genetic risk factors for AD, such as variants in the gene for the phosphatase Synaptojanin 1 (SYNJ1), directly point to the importance of proper phosphoinositide regulation in maintaining neuronal health. frontiersin.org

Parkinson's Disease (PD): In PD, alterations in sphingolipid metabolism are also evident. nih.gov Studies have found that plasma S1P levels are significantly lower in individuals with PD compared to healthy controls. plos.org This is significant as S1P signaling is believed to be neuroprotective, partly by supporting mitochondrial function. plos.org Conversely, elevated levels of other ceramide-derived sphingolipids, like glucosylceramide and lactosylceramide, are observed and thought to contribute to neuroinflammation and neuronal cell death. plos.org The genetic links to PD are also strong; mutations in the GBA1 gene, which causes the lysosomal storage disorder Gaucher disease and involves the accumulation of glucosylceramide, are a major risk factor for PD. plos.org From the phosphoinositide side, mutations in the SYNJ1 gene, which encodes a phosphoinositide phosphatase, are associated with early-onset Parkinsonism, further cementing the role of this lipid signaling pathway in the disease. frontiersin.org

Table 5: Alterations in Lipid Signaling in Neurodegenerative Diseases

Future Research Directions and Translational Perspectives Excluding Clinical Trials

Elucidating Novel Functions and Regulatory Mechanisms of D-erythro-Sphingosyl Phosphoinositol

The fundamental biological role of this compound remains a significant unanswered question. Current knowledge is limited, with its primary applications being in synthetic chemistry, such as its use in the synthesis of D-erythro-N-palmitoyl-inositol-phosphorylceramide. chemicalbook.com Future research must pivot towards uncovering its potential endogenous functions and the cellular machinery that governs its metabolism.

Key research questions to address include:

Endogenous Presence: Is this compound a naturally occurring lipid in eukaryotic cells? Advanced mass spectrometry techniques are required to screen various cell and tissue types for its presence.

Biosynthesis and Catabolism: If it is an endogenous molecule, what are the enzymatic pathways responsible for its synthesis and degradation? Identifying the specific kinases, phosphatases, and hydrolases will be crucial for understanding its regulation. The known pathways for sphingolipids and phosphoinositides can serve as a roadmap for identifying candidate enzymes. nih.govkegg.jp

Signaling Roles: Does this compound act as a second messenger? Investigations should explore its potential to modulate key signaling hubs, such as protein kinase C (PKC), the PI3K/Akt pathway, or calcium mobilization, similar to other bioactive lipids like diacylglycerol and inositol (B14025) trisphosphate. nih.govnih.govnih.gov Its structural similarity to sphingosine (B13886) and phosphoinositides suggests it could interact with proteins containing domains that recognize these lipids. nih.gov

Integrative Lipidomics and Proteomics for Comprehensive Pathway Mapping and Protein-Lipid Interactomes

To build a comprehensive picture of this compound's role in the cell, an integrative multi-omics approach is essential. Combining lipidomics and proteomics can reveal the metabolic pathways it is part of and identify the proteins that carry out its functions. researchgate.netnih.gov

Lipidomics will be instrumental in quantifying the levels of this compound and related metabolites in response to various cellular stimuli or in different disease states. This can provide clues about the conditions under which its metabolism is active. nih.gov

Proteomics can be applied in several ways:

Expression Proteomics: To identify changes in the proteome in response to altered levels of this compound.

Interactome Mapping: To identify direct protein binding partners. Novel methods to define a lipid-protein interactome, for instance, using a tagged version of this compound in pull-down assays followed by mass spectrometry, can uncover its effectors, receptors, and metabolic enzymes. nih.govyoutube.com

Table 1: Application of Omics Technologies to Study this compound

| Technology | Application | Potential Insights |

|---|---|---|

| Lipidomics (LC-MS/MS) | Quantify cellular levels of this compound and related lipids. | Determine its endogenous presence, identify metabolic precursors and products, and correlate its levels with cellular states. |

| Expression Proteomics | Analyze global protein expression changes after treatment with this compound. | Identify downstream pathways and cellular processes regulated by the compound. |

| Affinity Purification-Mass Spectrometry (AP-MS) | Use a biotin-tagged analog of this compound to pull down interacting proteins. | Discover direct binding partners such as receptors, enzymes, and transport proteins. |

| Proximity-Labeling Proteomics (e.g., BioID) | Fuse a candidate metabolic enzyme with a promiscuous biotin (B1667282) ligase. | Identify proteins that are in close proximity to the enzyme, mapping the local protein environment of its metabolic hub. |

Development of Advanced Probes and Modulators for Sphingolipid and Phosphoinositide Pathways

A significant hurdle in studying specific lipids is the lack of tools to precisely manipulate and visualize them in living cells. nih.gov The development of chemical probes and modulators for this compound is a critical future direction. tandfonline.comox.ac.ukacs.org These tools are essential for dissecting its specific functions from the broader activities of the sphingolipid and phosphoinositide networks. nih.gov

Future development should focus on:

Fluorescent Analogs: Synthesizing versions of this compound tagged with fluorophores (e.g., NBD, BODIPY) to track its subcellular localization and transport in real-time using advanced microscopy. thermofisher.com

Photo-activatable and Click-Chemistry Probes: Designing probes with photo-crosslinking groups and bio-orthogonal handles (e.g., alkynes, azides) to covalently trap and identify interacting proteins in their native cellular environment. nih.gov

Enzyme Inhibitors and Activators: Once the metabolic enzymes are identified, developing potent and selective small-molecule inhibitors or activators will be paramount. These modulators would allow researchers to control the cellular levels of this compound and observe the functional consequences, providing a powerful method to establish causality. frontiersin.orgmdpi.com

Table 2: Potential Chemical Tools for Investigating this compound

| Tool Type | Description | Research Application |

|---|---|---|

| Fluorescent Probe | The lipid analog is conjugated to a fluorescent dye. | Live-cell imaging of subcellular localization, trafficking, and dynamics. |

| Photo-crosslinking Probe | The lipid analog contains a light-activated group that forms a covalent bond with nearby molecules. | Identifying direct and transient protein-lipid interactions within signaling complexes. |

| Metabolic Inhibitor | A small molecule that selectively blocks an enzyme responsible for the synthesis or degradation of the lipid. | Acutely depleting or accumulating the lipid to study its function in cellular processes. |

| Caged Compound | The lipid is rendered inactive by a photolabile protecting group that can be removed with light. | Precisely controlling the timing and location of lipid activity to study acute signaling events. |

Exploring this compound in Immunomodulation and Targeted Delivery Strategies

Future research should investigate:

Immunomodulatory Effects: It has been proposed that this compound may be used as a ligand to enhance the effect of antibodies in immunosuppression. medchemexpress.commedchemexpress.com This hypothesis needs to be rigorously tested. Studies should examine its effect on various immune cells (T-cells, B-cells, macrophages) to determine if it modulates cytokine release, cell proliferation, or migration.

Targeted Delivery Systems: The compound is described as a component of lipid nanoparticles that can be linked to antibodies for targeted delivery. medchemexpress.commedchemexpress.com Sphingolipid-based nanocarriers, such as liposomes, are known to offer advantages in stability and drug retention. creative-biolabs.comnih.govnih.gov Future work could focus on formulating this compound into nano-platforms and evaluating their efficacy in delivering therapeutic payloads (e.g., small molecules, siRNAs) to specific cell types, such as cancer cells or immune cells, by leveraging antibody-based targeting. mdpi.comnih.govmdpi.com

Q & A

Q. What methodologies are recommended for detecting and quantifying D-erythro-sphingosyl phosphoinositol in biological samples?

Negative ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a robust approach. By scanning for the characteristic phosphoinositol ion at m/z 241, precursor ions can be identified, enabling ratiometric analysis of lipid abundances in complex matrices like erythrocytes or retinal tissues. This method allows precise quantification with minimal interference, as demonstrated in studies analyzing glycerophosphoinositol alterations in diabetic rat models .

Q. What are the primary challenges in synthesizing this compound with high enantiomeric purity?

Selective phosphorylation of specific hydroxyl groups on the inositol ring is a key hurdle. Strategies include chiral auxiliary use, protective group manipulations, and starting from precursors like D-glucose derivatives via Ferrier rearrangements or ring-closing metathesis. These multi-step syntheses (e.g., 14–17 steps) require rigorous optimization to achieve enantioselectivity and avoid undesired side reactions, as outlined in synthetic protocols for related inositol phosphates .

Q. How does this compound participate in the phosphoinositol signaling pathway?

It acts as a secondary messenger, modulating downstream effectors such as calcium ion flux and protein kinase C (PKC) activation. The pathway is initiated by extracellular ligand binding to G-protein-coupled receptors (GPCRs), triggering phospholipase C-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This compound derivatives may regulate PKC isoforms, influencing cellular responses like neurotransmitter release or metabolic reprogramming .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported functional roles of this compound across different cell types?

Discrepancies may arise from tissue-specific expression of enzymes (e.g., kinases/phosphatases) or variations in experimental conditions (e.g., agonist concentrations). A systematic approach includes:

- Comparative lipidomics : Profile lipid species across cell lines using ESI-MS/MS to identify cofactors or competing metabolites .

- Knockout models : Use CRISPR/Cas9 to silence specific PKC isoforms or sphingolipid transporters, followed by functional assays (e.g., phosphoinositol hydrolysis autoradiography) .

- Dose-response studies : Test ligand efficacy across a gradient to uncover biphasic signaling behaviors .

Q. What experimental designs are optimal for studying cross-talk between sphingolipid and phosphoinositol pathways?

- Isotopic tracing : Employ deuterated or ¹³C-enriched myo-inositol to track metabolic flux into sphingosyl phosphoinositol derivatives via dynamic nuclear polarization (DNP)-assisted NMR or mass spectrometry .

- Membrane reconstitution assays : Engineer model membranes enriched in PtdIns(4,5)P₂ and sphingolipids to study fusion kinetics or electrostatic interactions using quartz crystal microbalance (QCM-D) or atomic force microscopy (AFM) .

- Multi-omics integration : Combine phosphoproteomics (e.g., PKC substrate phosphorylation) with lipidomics to map signaling nodes influenced by cross-pathway interactions .

Q. How can researchers address variability in this compound levels during in vitro experiments?

- Standardized extraction : Use liquid-liquid extraction (LLE) with methanol/chloroform to minimize lipid degradation .

- Internal standards : Spike samples with deuterated analogs (e.g., N-palmitoyl-d31 derivatives) for normalization during MS analysis .

- Environmental controls : Maintain consistent divalent cation (e.g., Mg²⁺/Ca²⁺) concentrations, as they influence inositol ring interactions and pathway activity .

Q. What advanced statistical methods are appropriate for analyzing phosphoinositol pathway data with high dimensionality?

- Non-linear regression : Fit dose-response curves (e.g., ligand-receptor binding) using tools like SigmaPlot to derive parameters like Bmax (receptor density) and Kd (affinity) .

- Multivariate analysis : Apply principal component analysis (PCA) to lipidomics datasets to identify confounding variables (e.g., batch effects) .

- Machine learning : Train classifiers on metabolomic data to predict pathway perturbations linked to sphingosyl phosphoinositol dysregulation .

Methodological Considerations

Q. How can isotopic labeling improve studies of this compound turnover?

Perdeuterated myo-inositol enables real-time tracking of phosphorylation dynamics via DNP-enhanced NMR, providing insights into enzymatic kinetics and compartment-specific metabolism (e.g., endoplasmic reticulum vs. plasma membrane) .

Q. What in silico tools are available for modeling interactions between this compound and membrane proteins?

Molecular dynamics (MD) simulations can predict electrostatic interactions between phosphoinositol headgroups and cationic residues in proteins like ion channels or GPCRs. Databases like LIPID MAPS provide structural parameters for accurate force field development .

Q. How should researchers validate the specificity of antibodies or probes targeting sphingosyl phosphoinositol derivatives?

- Competitive binding assays : Pre-incubate probes with excess unlabeled ligand to confirm signal reduction.

- Knockout validation : Test probes in cells lacking the target lipid via CRISPR or pharmacological inhibition .

- Cross-reactivity screens : Assess binding to structurally related lipids (e.g., sphingosine-1-phosphate) using lipid microarrays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.